molecular formula C10H5BrF3NO3S B13931141 6-Bromoisoquinolin-3-YL trifluoromethanesulfonate

6-Bromoisoquinolin-3-YL trifluoromethanesulfonate

Cat. No.: B13931141
M. Wt: 356.12 g/mol
InChI Key: ZKIBYAQETQBYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoisoquinolin-3-YL trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5BrF3NO3S It is a derivative of isoquinoline, where the hydrogen atom at the 6th position is replaced by a bromine atom, and the hydrogen atom at the 3rd position is replaced by a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoisoquinolin-3-YL trifluoromethanesulfonate typically involves the reaction of 6-bromoisoquinoline with trifluoromethanesulfonic anhydride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

[ \text{6-Bromoisoquinoline} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} ]

The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromoisoquinolin-3-YL trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Cross-Coupling Reactions: The bromine atom at the 6th position can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cross-Coupling Reactions: Reagents such as palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted isoquinolines.

    Cross-Coupling Reactions: The major products are biaryl compounds or other complex organic molecules depending on the coupling partner used.

Scientific Research Applications

6-Bromoisoquinolin-3-YL trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromoisoquinolin-3-YL trifluoromethanesulfonate involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The bromine atom can participate in cross-coupling reactions, enabling the synthesis of complex organic molecules. These interactions are mediated by the compound’s ability to form stable intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    8-Bromoisoquinolin-3-YL trifluoromethanesulfonate: Similar in structure but with the bromine atom at the 8th position.

    Isoquinolin-3-YL trifluoromethanesulfonate: Lacks the bromine atom, making it less reactive in certain types of reactions.

Uniqueness

6-Bromoisoquinolin-3-YL trifluoromethanesulfonate is unique due to the presence of both the bromine atom and the trifluoromethanesulfonate group. This combination of functional groups enhances its reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H5BrF3NO3S

Molecular Weight

356.12 g/mol

IUPAC Name

(6-bromoisoquinolin-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H5BrF3NO3S/c11-8-2-1-6-5-15-9(4-7(6)3-8)18-19(16,17)10(12,13)14/h1-5H

InChI Key

ZKIBYAQETQBYQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.